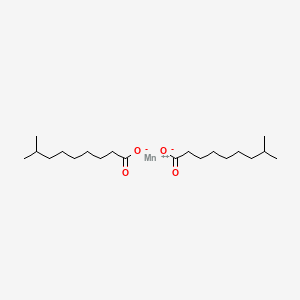
Manganese isodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese isodecanoate is a chemical compound with the molecular formula C_16H_30MnO_4. It is a manganese salt of isodecanoic acid. This compound is used in various industrial applications due to its unique properties, including its role as a catalyst in chemical reactions and its use in the production of other manganese compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Manganese isodecanoate can be synthesized through the reaction of manganese salts, such as manganese chloride or manganese sulfate, with isodecanoic acid. The reaction typically occurs in an organic solvent, such as toluene or hexane, under reflux conditions. The resulting this compound is then purified through recrystallization or other purification techniques.
Industrial Production Methods
In industrial settings, this compound is produced by reacting manganese oxide or manganese carbonate with isodecanoic acid. The reaction is carried out at elevated temperatures, typically between 150°C and 200°C, to ensure complete conversion of the reactants to the desired product. The product is then purified and dried to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Manganese isodecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form manganese oxides.
Reduction: It can be reduced to form lower oxidation state manganese compounds.
Substitution: The isodecanoate ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Manganese dioxide (MnO_2) or other manganese oxides.
Reduction: Manganese(II) compounds.
Substitution: Various manganese coordination complexes.
Aplicaciones Científicas De Investigación
Manganese isodecanoate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and as a model compound for studying manganese biochemistry.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of coatings, lubricants, and other industrial products.
Mecanismo De Acción
The mechanism of action of manganese isodecanoate involves its ability to coordinate with various ligands and participate in redox reactions. The manganese center can undergo changes in oxidation state, facilitating electron transfer processes. This property makes it an effective catalyst in various chemical reactions. The isodecanoate ligand stabilizes the manganese center and influences its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Manganese acetate
- Manganese stearate
- Manganese oleate
Comparison
Manganese isodecanoate is unique due to its specific ligand, isodecanoate, which provides distinct solubility and reactivity properties compared to other manganese carboxylates. For example, manganese acetate is more soluble in water, while manganese stearate and manganese oleate are more soluble in non-polar solvents. The choice of manganese compound depends on the specific application and desired properties.
Propiedades
Número CAS |
84195-96-0 |
|---|---|
Fórmula molecular |
C20H38MnO4 |
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
manganese(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Mn/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
Clave InChI |
DVUZCSKPQAAPJP-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















